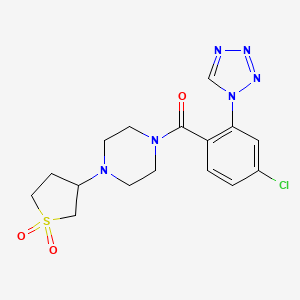![molecular formula C16H20FN5O3S B14955977 N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide](/img/structure/B14955977.png)
N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide is a complex organic compound that features a combination of functional groups, including a sulfonyl group, a fluorophenyl group, a tetraazole ring, and a cyclohexanecarboxamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the sulfonyl intermediate: This involves the reaction of 4-fluorobenzenesulfonyl chloride with an appropriate nucleophile to introduce the sulfonyl group.
Introduction of the tetraazole ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Coupling with cyclohexanecarboxamide: The final step involves coupling the sulfonyl intermediate with 1-cyclohexanecarboxamide under appropriate conditions, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group could yield sulfonic acids, while reduction could yield sulfides.
Applications De Recherche Scientifique
N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, while the tetraazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide
- N-{2-[(4-bromophenyl)sulfonyl]ethyl}-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide
Uniqueness
The uniqueness of N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide lies in the presence of the fluorine atom, which can significantly influence the compound’s reactivity, stability, and biological activity compared to its chloro and bromo analogs.
Propriétés
Formule moléculaire |
C16H20FN5O3S |
|---|---|
Poids moléculaire |
381.4 g/mol |
Nom IUPAC |
N-[2-(4-fluorophenyl)sulfonylethyl]-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C16H20FN5O3S/c17-13-4-6-14(7-5-13)26(24,25)11-10-18-15(23)16(8-2-1-3-9-16)22-12-19-20-21-22/h4-7,12H,1-3,8-11H2,(H,18,23) |
Clé InChI |
KAGZIZSINLLSBB-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(C(=O)NCCS(=O)(=O)C2=CC=C(C=C2)F)N3C=NN=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-{[(6-fluoro-1H-indol-1-yl)acetyl]amino}hexanoic acid](/img/structure/B14955911.png)
![5-(3-chlorophenyl)-1-[3-(diethylamino)propyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14955931.png)
![S-benzyl-N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]-D-cysteine](/img/structure/B14955933.png)
![5-[(2,4-Dichlorobenzyl)oxy]-2-[5-(2-methoxyphenyl)-6-(trifluoromethyl)-4-pyrimidinyl]phenol](/img/structure/B14955936.png)
![6-(4-bromophenyl)-2-{2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-3(2H)-pyridazinone](/img/structure/B14955947.png)
![3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14955954.png)
![3,5-dimethyl 2,6-dimethyl-4-[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B14955961.png)

![3-hydroxy-1-(2-methoxyethyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-[3-(pentyloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14955976.png)
![N-[2-(2-methoxyphenoxy)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B14955983.png)
![N-[2-(4-pyridyl)ethyl]-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide](/img/structure/B14955995.png)
